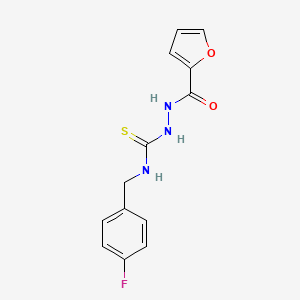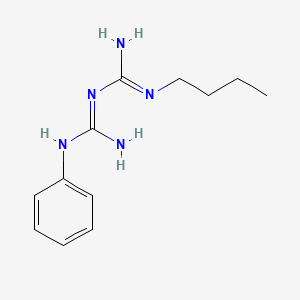![molecular formula C9H9N5O3 B5780980 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which have been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been found to exhibit low toxicity and good bioavailability in animal models. It has also been shown to have a high binding affinity for DNA, which suggests that it may interfere with DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to formulate for use in vivo.
Orientations Futures
There are several future directions for the research on 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with novel mechanisms of action. Finally, the potential use of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline as an anticancer agent warrants further investigation, particularly in animal models.
Méthodes De Synthèse
The synthesis of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can be achieved through a multistep process that involves the reaction of 4-nitroaniline with methylhydrazine to form 4-methyl-3-nitroaniline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-methyl-3-nitro-1H-1,2,4-triazole. Finally, the reaction of 4-methyl-3-nitro-1H-1,2,4-triazole with 4-chloro-2-nitrophenol in the presence of a base yields 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline.
Applications De Recherche Scientifique
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antimicrobial activity against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-13-9(11-8(12-13)14(15)16)17-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQPBRFCWOLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)
![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)